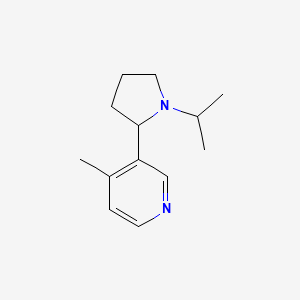

3-(1-Isopropylpyrrolidin-2-yl)-4-methylpyridine

Description

3-(1-Isopropylpyrrolidin-2-yl)-4-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a 1-isopropylpyrrolidin-2-yl moiety at the 3-position.

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

4-methyl-3-(1-propan-2-ylpyrrolidin-2-yl)pyridine |

InChI |

InChI=1S/C13H20N2/c1-10(2)15-8-4-5-13(15)12-9-14-7-6-11(12)3/h6-7,9-10,13H,4-5,8H2,1-3H3 |

InChI Key |

BEXLAFMLXBPSPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)C2CCCN2C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isopropylpyrrolidin-2-yl)-4-methylpyridine typically involves the reaction of 4-methylpyridine with 1-isopropylpyrrolidine under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the 4-methylpyridine, followed by the addition of 1-isopropylpyrrolidine. The reaction is usually carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(1-Isopropylpyrrolidin-2-yl)-4-methylpyridine may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Isopropylpyrrolidin-2-yl)-4-methylpyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

3-(1-Isopropylpyrrolidin-2-yl)-4-methylpyridine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Isopropylpyrrolidin-2-yl)-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 3-(1-Isopropylpyrrolidin-2-yl)-4-methylpyridine with three analogous compounds based on structural features, physicochemical properties, and reported bioactivity.

4-Methylpyridine (CAS 108-89-4)

- Structure : A simpler analog lacking the pyrrolidine and isopropyl substituents.

- Properties :

- Lower molecular weight (93.13 g/mol vs. ~235 g/mol for the target compound).

- Higher volatility (boiling point: 144°C) due to reduced steric bulk.

- Applications : Primarily used as a solvent or intermediate in organic synthesis. Unlike the target compound, it lacks receptor-binding motifs, limiting its pharmacological relevance .

L-745,870 (3-(4-[4-Chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3-b]pyridine)

- Structure : Shares a pyrrolidine-like moiety but incorporates a chlorophenyl-piperazine group instead of isopropylpyrrolidine.

- Pharmacological Activity: High affinity for dopamine D4 receptors (Ki = 4.4 nM).

- Key Difference : The chlorophenyl group in L-745,870 enhances receptor selectivity, whereas the isopropyl group in the target compound may alter lipophilicity and membrane permeability .

Isopropyl 4-(3-(2-Methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate

- Structure : A pyridine derivative with a pyrazolo-pyrimidine core and isopropyl ester substituent.

- Physicochemical Data :

- Molecular weight: 395.5 g/mol (vs. ~235 g/mol for the target compound).

- Solubility: >0.3 mg/mL in aqueous buffers, suggesting higher hydrophilicity compared to the target compound.

- Bioactivity : Reported inhibitory activity in kinase assays, highlighting the role of fused heterocycles in modulating enzymatic interactions. The absence of a pyrrolidine ring in this compound reduces conformational flexibility relative to the target molecule .

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Bioactivity/Receptor Affinity | Solubility (mg/mL) |

|---|---|---|---|---|

| 3-(1-Isopropylpyrrolidin-2-yl)-4-methylpyridine | ~235 | 4-methylpyridine, 1-isopropylpyrrolidine | Not reported (inferred CNS potential) | N/A |

| 4-Methylpyridine | 93.13 | None | Solvent/Intermediate | Miscible |

| L-745,870 | 383.29 | Chlorophenyl-piperazine | Dopamine D4 antagonist (Ki = 4.4 nM) | 0.1 (aqueous) |

| Isopropyl pyrazolo-pyrimidine derivative | 395.5 | Pyrazolo-pyrimidine, methoxy | Kinase inhibition | >0.3 |

Research Findings and Implications

- Structural Influence on Bioactivity : The 1-isopropylpyrrolidine group in the target compound may enhance blood-brain barrier penetration compared to simpler pyridines (e.g., 4-methylpyridine) . However, the lack of electron-withdrawing groups (e.g., chlorine in L-745,870) likely reduces receptor-binding specificity .

- Synthetic Challenges : The pyrrolidine-isopropyl substituent introduces steric hindrance, complicating synthesis compared to analogs with linear side chains .

Biological Activity

3-(1-Isopropylpyrrolidin-2-yl)-4-methylpyridine is a heterocyclic compound characterized by a pyridine ring with an isopropylpyrrolidine substituent and a methyl group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Overview

The compound's structure can be described as follows:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Isopropylpyrrolidine Moiety : A five-membered ring that enhances the compound's lipophilicity and binding properties.

- Methyl Group : Provides additional steric effects that may influence biological interactions.

Binding Affinity and Target Interaction

Research indicates that 3-(1-Isopropylpyrrolidin-2-yl)-4-methylpyridine exhibits significant binding affinity towards various biological targets. Interaction studies have shown that the compound can modulate receptor activity, which is crucial for its therapeutic potential. These studies help elucidate its potential applications in drug design and development.

Pharmacological Effects

The pharmacological profile of this compound suggests various therapeutic applications, particularly in the following areas:

- Neurological Disorders : Due to its structural similarity to known neuroactive compounds, it may exhibit effects on neurotransmitter systems.

- Anti-inflammatory Activity : Potential modulation of inflammatory pathways could make it a candidate for treating inflammatory diseases.

Study 1: Neuropharmacological Evaluation

In a recent study, the neuropharmacological effects of 3-(1-Isopropylpyrrolidin-2-yl)-4-methylpyridine were assessed using animal models. The results indicated that the compound significantly improved cognitive function in rodents subjected to stress-induced memory impairment. This was measured through behavioral tests such as the Morris water maze and elevated plus maze, demonstrating its potential as a cognitive enhancer.

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that 3-(1-Isopropylpyrrolidin-2-yl)-4-methylpyridine inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism by which the compound could be beneficial in treating conditions characterized by chronic inflammation.

Data Tables

| Biological Activity | Mechanism of Action | Potential Applications |

|---|---|---|

| Binding Affinity | Modulation of receptor activity | Neurological disorders |

| Anti-inflammatory effects | Inhibition of cytokine production | Chronic inflammatory diseases |

| Cognitive enhancement | Neurotransmitter modulation | Cognitive impairments |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.